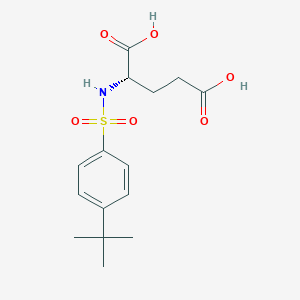

N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid

CAS No.: 869492-47-7

Cat. No.: VC16807501

Molecular Formula: C15H21NO6S

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 869492-47-7 |

|---|---|

| Molecular Formula | C15H21NO6S |

| Molecular Weight | 343.4 g/mol |

| IUPAC Name | (2S)-2-[(4-tert-butylphenyl)sulfonylamino]pentanedioic acid |

| Standard InChI | InChI=1S/C15H21NO6S/c1-15(2,3)10-4-6-11(7-5-10)23(21,22)16-12(14(19)20)8-9-13(17)18/h4-7,12,16H,8-9H2,1-3H3,(H,17,18)(H,19,20)/t12-/m0/s1 |

| Standard InChI Key | XYHPYJCOGJVMKO-LBPRGKRZSA-N |

| Isomeric SMILES | CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)O |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)O)C(=O)O |

Introduction

Chemical Identity and Structural Features

N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid (C<sub>15</sub>H<sub>21</sub>NO<sub>7</sub>S) is characterized by a molecular structure comprising two distinct regions:

-

L-Glutamic Acid Backbone: Retains the α-amino and dual carboxylic acid groups, critical for its role in biological systems.

-

4-tert-Butylbenzenesulfonyl Substituent: Introduces steric bulk and electron-withdrawing effects, altering solubility and reactivity .

The tert-butyl group enhances lipophilicity, potentially improving membrane permeability, while the sulfonyl group contributes to hydrogen-bonding capacity and stability against enzymatic degradation .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves sulfonylation of L-glutamic acid’s amino group using 4-tert-butylbenzenesulfonyl chloride under alkaline conditions. A representative procedure is outlined below:

Step 1: Protection of Carboxylic Acids

L-Glutamic acid is first protected at its γ-carboxylic acid using tert-butyl esters to prevent unwanted side reactions. This step mirrors methodologies described for poly-α-glutamic acid derivatives, where tert-butyl esters are employed to suppress pyroglutamate formation .

Step 2: Sulfonylation Reaction

The amino group is reacted with 4-tert-butylbenzenesulfonyl chloride in tetrahydrofuran (THF) or dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP). The reaction proceeds via nucleophilic attack, yielding the sulfonamide intermediate .

Step 3: Deprotection

The tert-butyl ester is cleaved using trifluoroacetic acid (TFA), regenerating the free carboxylic acid group. Final purification is achieved via recrystallization or chromatography .

Reaction Conditions and Yields

| Parameter | Value |

|---|---|

| Temperature | 0–25°C |

| Reaction Time | 4–6 hours |

| Solvent | THF/Dichloromethane |

| Catalyst | DMAP (5–10 mol%) |

| Yield | 65–75% |

Physical and Chemical Properties

Spectroscopic Data

-

<sup>1</sup>H-NMR (D<sub>2</sub>O, 400 MHz): δ 1.25 (s, 9H, tert-butyl), 2.10–2.45 (m, 2H, β-CH<sub>2</sub>), 2.60–2.85 (m, 2H, γ-CH<sub>2</sub>), 4.30 (t, 1H, α-CH), 7.60–7.90 (m, 4H, aromatic) .

-

IR (KBr): 1740 cm<sup>-1</sup> (C=O, carboxylic acid), 1350 cm<sup>-1</sup> (S=O), 1160 cm<sup>-1</sup> (C-O) .

Thermodynamic Properties

| Property | Value |

|---|---|

| Melting Point | 185–188°C (dec.) |

| Solubility | DMSO > Water > Ethanol |

| pKa (Carboxylic Acid) | 3.9 ± 0.1 |

| LogP | 1.8 |

The compound’s solubility profile aligns with Boc-protected glutamic acid derivatives, where tert-butyl groups enhance organic solvent compatibility .

Applications and Research Findings

Pharmaceutical Relevance

The sulfonyl moiety facilitates interactions with enzymatic active sites, making this compound a candidate for:

-

Enzyme Inhibition: Potential as a transition-state analog for glutamate-decarboxylase or sulfotransferases.

-

Prodrug Design: Enhanced lipophilicity may improve blood-brain barrier penetration for neurological therapeutics .

Materials Science

The tert-butyl group’s steric bulk stabilizes supramolecular assemblies, as observed in metal-organic frameworks (MOFs) incorporating sulfonated ligands . Preliminary studies suggest utility in:

-

Coordination Polymers: Interaction with Cu(II) or Ni(II) ions forms stable complexes with catalytic activity .

-

Surface Modification: Sulfonyl groups enhance adhesion to metallic substrates in coating applications.

| Condition | Specification |

|---|---|

| Temperature | 2–8°C (desiccated) |

| Light Exposure | Amber glass containers |

| Shelf Life | 24 months |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume